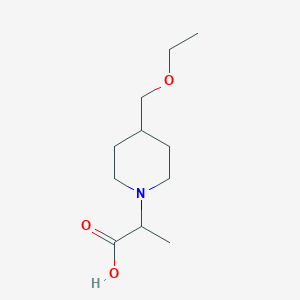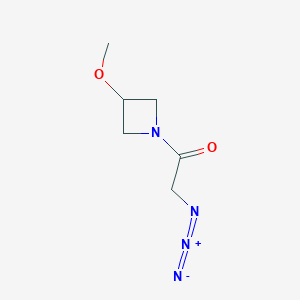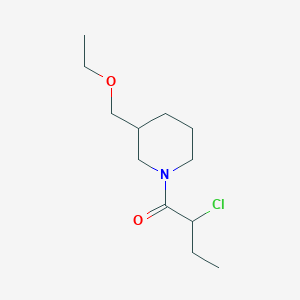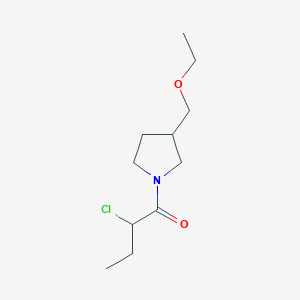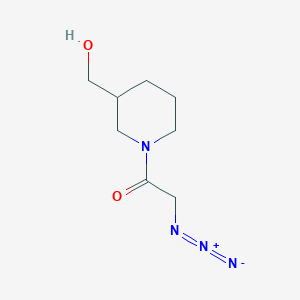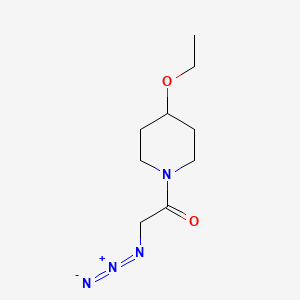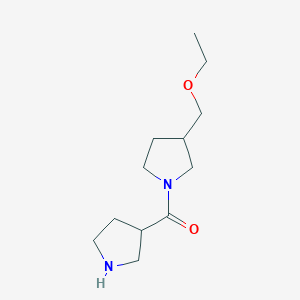
(3-(Ethoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone
Vue d'ensemble
Description
3-(Ethoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone, also known as EPM, is an organic compound that has been studied extensively in the scientific field due to its unique properties. It is a cyclic compound with a four-membered ring structure, and is considered to be a versatile building block for organic synthesis. In recent years, EPM has been used in various scientific research applications, including drug development, organic synthesis, and biochemistry.
Applications De Recherche Scientifique
Comprehensive Analysis of (3-(Ethoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone Applications
The compound (3-(Ethoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone is a derivative of pyrrolidine, which is a versatile scaffold in drug discovery due to its bioactive properties. Below is a detailed analysis of the unique applications of this compound in various scientific research fields.
Drug Discovery and Development: The pyrrolidine ring, a core structure in this compound, is widely used in medicinal chemistry to create compounds for treating human diseases. Its saturated nature allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of the molecule . This compound could be pivotal in developing new drugs with selective biological profiles.
Biological Activity Profiling: Stereochemistry plays a significant role in the biological activity of compounds. The different stereoisomers of (3-(Ethoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone can lead to diverse biological profiles, which is crucial for binding to enantioselective proteins . Research in this area can help in understanding the compound’s interaction with biological targets.
Pharmacokinetic Modification: Modifying the pharmacokinetic profile of drugs is essential for improving their efficacy. Derivatives of pyrrolidine, such as this compound, can be synthesized to optimize the structure of previously reported compounds, thereby enhancing their absorption, distribution, metabolism, and excretion (ADME) properties .
Crystallography and Structural Analysis: The crystal structure analysis of pyrrolidine derivatives provides insights into the spatial orientation of substituents, which is critical for understanding the compound’s potential as a drug candidate. This compound’s crystallography could reveal valuable information about its interaction with other molecules .
Propriétés
IUPAC Name |
[3-(ethoxymethyl)pyrrolidin-1-yl]-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-2-16-9-10-4-6-14(8-10)12(15)11-3-5-13-7-11/h10-11,13H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFYBCIMDIOMPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C(=O)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Ethoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-3-oxopropanenitrile](/img/structure/B1476775.png)


